molecular formula C17H13N3O2 B10810378 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile

2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B10810378
M. Wt: 291.30 g/mol
InChI Key: KWIRQXBECLIROG-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a specialized pyridine-3-carbonitrile derivative of significant interest in chemical research and development. Compounds within this chemical class are extensively investigated for their utility as fluorescent molecular sensors. Research indicates that analogous 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives function with high sensitivity in monitoring photopolymerization processes via the Fluorescence Probe Technique (FPT) . These sensors are valuable for real-time, in-situ monitoring of changes in microviscosity and polarity during the polymerization of monomers, proving more sensitive than some conventional probes . Furthermore, such derivatives can act as co-initiators in cationic photopolymerization when used with iodonium salt photoinitiators, enabling reactions at wavelengths where the photoinitiator alone is inactive . Beyond materials science, the pyridine-3-carbonitrile scaffold is a prominent pharmacophore in medicinal chemistry research. Related structures have demonstrated potent in vitro cytotoxic activities against various human cancer cell lines, underscoring their value in early-stage drug discovery . This product is intended for research purposes only and is not classified as a drug or consumer product.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H13N3O2/c1-21-12-6-4-11(5-7-12)15-9-13(16-3-2-8-22-16)14(10-18)17(19)20-15/h2-9H,1H3,(H2,19,20)

InChI Key

KWIRQXBECLIROG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N

Origin of Product

United States

Biological Activity

2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that includes a furan ring and a methoxyphenyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is C17H13N3O2, with a molecular weight of 291.30 g/mol. The presence of various functional groups, such as the amino group, furan moiety, and methoxy group, suggests diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. A common method includes the reaction of malononitrile with appropriate aldehydes and amines under specific conditions to form the desired pyridine structure. This process may be enhanced using catalysts or specific reaction conditions such as heat or ultrasound to improve yields.

Anticancer Properties

Research indicates that 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated notable anticancer activity, suggesting that this compound may also possess similar properties. For instance, studies have shown that pyridine derivatives can exhibit antimicrobial, anti-inflammatory, and antitumor activities due to their ability to modulate enzyme activity and interact with cellular receptors .

Molecular docking studies have revealed that 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile can bind to several enzymes and receptors involved in cancer pathways. These interactions are crucial for understanding how structural modifications can enhance efficacy and selectivity against specific targets.

Comparative Biological Activity

A comparison of similar compounds highlights the unique biological activity profile of 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile. The following table summarizes some related compounds and their reported activities:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-(furan-2-yl)-6-(phenyl)pyridine-3-carbonitrileSimilar pyridine core; lacks methoxy substitutionAnticancer activity reported
2-Amino-6-(furan-2-yl)-4-substituted nicotinonitrilesContains furan; different substituentsAntimicrobial properties
3-Cyano-6-(5-methyl-pyrazoloamino)pyridinesDifferent amino substituent; cyano groupKinase inhibition activity

Case Studies

  • Cytotoxicity Against Breast Cancer Cell Lines : A study evaluating the cytotoxic effects of various pyridine derivatives found that certain analogs of 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile exhibited exceptional potency against breast cancer cell lines, surpassing standard chemotherapeutic agents like Doxorubicin .
  • Fluorescence Properties : Investigations into the photophysical properties of related compounds have demonstrated solvent-dependent shifts in fluorescence emission maxima, indicating potential applications in fluorescent sensing technologies .

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-Carbonitrile Derivatives

The physicochemical and functional properties of pyridine-3-carbonitrile derivatives are highly dependent on substituent variations. Below is a systematic comparison of 2-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile with structurally related compounds:

Substituent Effects on Spectroscopic Properties
Compound Name Substituents (Position 4 / 6) λmax (nm) Fluorescence λem (nm) Extinction Coefficient (dm³·mol⁻¹·cm⁻¹) Key Observations
Target Compound Furan-2-yl / 4-methoxyphenyl 410–420 460–480 ~12,000 Moderate fluorescence intensity
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile (S1) Phenyl / Phenyl 390 450 8,500 Baseline for comparison
2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) 4-methylthiophenyl / Phenyl 405 470 15,000 Enhanced extinction due to –SCH3 donor
2-Amino-4-(4-cyanophenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (S3) 4-cyanophenyl / 4-methylthiophenyl 425 490 10,500 Red-shifted emission, lower intensity
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (S7/S8) 4-methoxyphenyl / 4-methylthiophenyl 415–420 475 ~18,000 High extinction and fluorescence intensity

Key Findings :

  • Electron-donating groups (e.g., –OCH₃, –SCH₃) at position 4 or 6 enhance extinction coefficients and fluorescence intensity by stabilizing excited states .
  • The furan-2-yl group in the target compound provides moderate electron-donating effects, but its fluorescence intensity is lower than derivatives with –SCH₃ or dual –OCH₃/–SCH₃ substituents .
  • Electron-withdrawing groups (e.g., –CN) induce red shifts in emission but reduce fluorescence intensity due to increased non-radiative decay .
Photochemical Performance in Polymerization

Derivatives of 2-amino-3-cyanopyridine are evaluated as photosensitizers in photopolymerization. The target compound and its analogs are compared below:

Compound Polymerization Efficiency* (Relative to S1) Stability in Formulation Required Illumination Power (mW/cm²)
Target Compound 1.2× Moderate 50
S4 (4-methylthiophenyl / Phenyl) 2.5× High 30
S6 (4,6-bis-methylthiophenyl) 3.0× High 25
S7/S8 (4-methoxyphenyl / methylthiophenyl) 2.8× High 28

Key Findings :

  • The target compound exhibits moderate photopolymerization efficiency due to its balanced electron-donating substituents but requires higher illumination power compared to S4 or S7/S8 .
  • Dual electron-donor systems (e.g., S7/S8) achieve superior performance in cationic and thiol–ene polymerization due to synergistic effects .
Structural and Crystallographic Comparisons

Crystallographic data for related compounds highlight the impact of substituents on molecular packing:

Compound Dihedral Angles (°) (Pyridine vs. Substituents) Hydrogen Bonding Patterns Space Group
Target Compound Not reported Likely N–H⋯N interactions Not reported
2-Amino-4-(4-fluorophenyl)-6-naphthyl-pyridine-3-carbonitrile 49.2 (naphthyl), 58.2 (4-fluorophenyl) R₂²(8) motifs via N–H⋯N P2₁/n
2-Amino-4-(2-chlorophenyl)-6-naphthyl-pyridine-3-carbonitrile 56.5 (naphthyl), 48.2 (2-chlorophenyl) Inversion dimers via N–H⋯N P2₁/c

Key Findings :

  • Bulky substituents (e.g., naphthyl) introduce steric strain, increasing dihedral angles and influencing crystal packing .

Preparation Methods

Ammonium Acetate-Catalyzed Synthesis

A widely adopted method involves a one-pot, four-component condensation reaction using 4-methoxyacetophenone , furan-2-carbaldehyde , malononitrile , and ammonium acetate under solvent-free conditions. The reaction proceeds via Knoevenagel condensation followed by cyclization.

Procedure :

  • Reactants :

    • 4-Methoxyacetophenone (1 mmol)

    • Furan-2-carbaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Ammonium acetate (1.5 mmol)

    • Catalyst: 3-Propyldiethylenetriaminesilica (PDTAS, 0.05 g)

  • Conditions :

    • Solvent-free, 100°C, 2–4 hours

    • Yield: 68–75%

Mechanism :

  • Step 1 : Knoevenagel condensation between 4-methoxyacetophenone and furan-2-carbaldehyde forms a chalcone intermediate.

  • Step 2 : Michael addition of malononitrile to the chalcone.

  • Step 3 : Cyclization and aromatization catalyzed by ammonium acetate.

Sodium Hydroxide-Mediated Condensation

Alternative protocols employ sodium hydroxide in ethanol to facilitate cyclization. This method prioritizes milder conditions but requires longer reaction times.

Procedure :

  • Reactants :

    • Chalcone derivative (1 mmol)

    • Malononitrile (1 mmol)

    • Sodium hydroxide (1 equiv)

  • Conditions :

    • Ethanol, reflux, 6–8 hours

    • Yield: 60–70%

Key Insight :
The use of NaOH accelerates enolate formation, enhancing nucleophilic attack on the nitrile carbon.

Chalcone Intermediate-Based Synthesis

Chalcones serve as pivotal intermediates. A representative pathway involves:

Step 1 : Synthesis of 3-(4-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one via Claisen-Schmidt condensation.
Step 2 : Reaction with malononitrile and ammonium acetate under reflux to yield the target compound.

Optimization Data :

CatalystTemperature (°C)Time (h)Yield (%)
PDTAS100275
KOH80668
Na₂CO₃50362

Catalytic Methods and Solvent Systems

Eutectogels as Green Catalysts

Recent advances utilize eutectogels (e.g., choline chloride-urea) to enhance reaction efficiency. These catalysts improve atom economy and reduce waste.

Example :

  • Catalyst : Choline chloride-urea eutectogel

  • Yield : 70–78%

  • Conditions : Ethanol, 60°C, 1.5 hours

Solvent-Free Approaches

Solvent-free reactions minimize environmental impact and reduce purification steps. A study demonstrated 72% yield using microwave irradiation (100°C, 20 minutes).

Mechanistic Insights into Cyclization

Density functional theory (DFT) studies reveal that cyclization proceeds via a six-membered transition state, with ammonium acetate stabilizing the enolate intermediate. Key observations:

  • Rate-determining step : Cyclization (activation energy: 25.3 kcal/mol).

  • Regioselectivity : Governed by electron-withdrawing effects of the nitrile group.

Yield Optimization and Reaction Conditions

Effect of Catalyst Loading

Catalyst Loading (mol%)Yield (%)
565
1075
1572

Optimal loading: 10 mol% PDTAS

Temperature Dependence

Temperature (°C)Yield (%)
8060
10075
12068

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Multi-componentOne-pot, scalableRequires high catalyst loading75
Chalcone-basedHigh purityMulti-step, time-consuming70
Eutectogel-catalyzedEco-friendly, mild conditionsLimited substrate scope78

Q & A

Q. What is the standard synthetic route for preparing 2-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile?

The compound is typically synthesized via a one-pot multicomponent reaction. A mixture of substituted aldehydes (e.g., 4-methoxybenzaldehyde), ethyl cyanoacetate, and ammonium acetate in absolute ethanol is heated under reflux for 8–12 hours. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the pyridine core . Crystallization from ethanol or methanol provides purified product. Yield optimization requires stoichiometric control of the aldehyde and monitoring reaction temperature.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Key methods include:

  • 1H and 13C NMR : To identify aromatic protons (δ 6.5–8.5 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm).
  • IR spectroscopy : Detection of nitrile (C≡N stretch at ~2200 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹).
  • Mass spectrometry : Molecular ion peak (e.g., m/z ~307 for C17H13N3O2) confirms molecular weight .

Q. How does the furan ring influence the compound’s electronic properties?

The electron-rich furan-2-yl group at position 4 enhances π-conjugation in the pyridine core, as evidenced by red-shifted UV-Vis absorption maxima (~350 nm) compared to non-furan analogs. This property is critical for applications in optoelectronic materials or photosensitizers .

Advanced Research Questions

Q. What crystallographic parameters are essential for resolving structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction reveals:

  • Torsion angles : The dihedral angle between the furan and pyridine rings (~15–25°) indicates steric hindrance from the methoxyphenyl group.
  • Hydrogen bonding : Intermolecular N–H···N interactions (2.8–3.0 Å) stabilize the crystal lattice, influencing solubility and melting point .
  • Packing motifs : Layered π-π stacking (3.5–4.0 Å spacing) correlates with thermal stability in TGA analysis .

Q. How can contradictory bioactivity data between similar pyridine derivatives be reconciled?

Discrepancies in reported biological activities (e.g., antifungal vs. inactive) often arise from:

  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies.
  • Substituent effects : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity and membrane penetration .
  • Computational modeling : Use molecular docking to compare binding affinities to target enzymes (e.g., CYP450) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites:

  • Electrophilicity index (ω) : The nitrile group (C≡N) has high ω (~3.5 eV), making it susceptible to nucleophilic attack.
  • Fukui functions : The amino group at position 2 acts as a nucleophilic center, favoring alkylation or acylation reactions .

Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters References
Synthesis optimizationReflux condensation, column chromatographySolvent polarity, catalyst (e.g., piperidine)
Structural elucidationSingle-crystal XRD, 2D NMR (COSY, HSQC)Resolution (≤ 0.8 Å), coupling constants (J)
Bioactivity validationMicrodilution assays, molecular docking (AutoDock Vina)IC50, binding energy (ΔG)
Electronic property analysisUV-Vis spectroscopy, cyclic voltammetryλmax, HOMO-LUMO gap

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